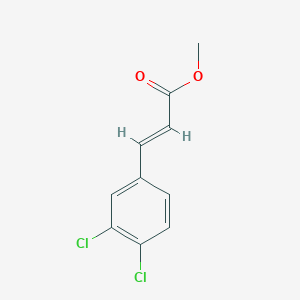

Methyl 3-(3,4-dichlorophenyl)acrylate

Vue d'ensemble

Description

“Methyl 3-(3,4-dichlorophenyl)acrylate” is an organic compound with the molecular formula C10H8Cl2O2 . It is also known as “methyl (2E)-3-(3,4-dichlorophenyl)prop-2-enoate” and "3-(3,4-Dichloro-phenyl)-acrylic acid methyl ester" .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(3,4-dichlorophenyl)acrylate” consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The molecular weight is 231.08 g/mol .Physical And Chemical Properties Analysis

“Methyl 3-(3,4-dichlorophenyl)acrylate” has a melting point of 115 °C and a predicted boiling point of 332.7±32.0 °C . The predicted density is 1.325±0.06 g/cm3 .Applications De Recherche Scientifique

Acrylates and Their General Applications

Acrylates are the esters, salts, and conjugate bases of acrylic acid and its derivatives . They are made from acrylate monomer, which usually comprises esters containing vinyl groups . Acrylates possess diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness . These materials are used in various applications such as diapers, cosmetics, orthopedics, paints and coatings, adhesives, textiles, and many biomedical applications such as contact lenses and bone cements .

Synthesis of Acrylates

Methylacrylate, a type of acrylate, is produced by the reaction of esterification with methanol under acid catalysis . This process involves the use of acidic ion exchangers, p-toluene sulfonic acid, sulfuric acid, or by pyrolysis of methyl lactate in the presence of ethenone (ketene) .

Functional Acrylates

Functional acrylates are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . The leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups . This provides a single reaction step for the synthesis of reactive polymers .

Synthesis of Functional Acrylates

The synthesis of functional acrylates involves the reaction of (aryl-1,3-dioxolane-4-yl) methyl acrylate monomer . This reaction is conducted in a polymerization reaction tube using 2,2′-azobisisobutyronitrile (AIBN) as an initiator in 10 mL of 1,4-dioxane, at 65°C with 90% conversion in 6 h .

Commercial Availability

“Methyl 3-(3,4-dichlorophenyl)acrylate” is commercially available and can be used for research purposes . It can also be used for bulk manufacturing, sourcing, and procurement .

Analytical Methods

Analytical methods such as NMR, HPLC, LC-MS, UPLC can be used to analyze "Methyl 3-(3,4-dichlorophenyl)acrylate" .

Propriétés

IUPAC Name |

methyl (E)-3-(3,4-dichlorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYZLVVWECFWBY-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3,4-dichlorophenyl)acrylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)

![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)

![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)